Glu-Ile-Leu-Asp-Val (EILDV) is a pentapeptide sequence found within the Type III connecting segment domain (also known as CS1) of the fibronectin protein. [, , ] Fibronectin is a high-molecular-weight glycoprotein found in the extracellular matrix (ECM) and plays a critical role in various cellular processes including cell adhesion, migration, and differentiation. [, , , ] The EILDV sequence, along with the more widely studied Arg-Gly-Asp (RGD) sequence, is recognized by specific cell surface receptors called integrins, particularly α4β1 integrin. [, , , ] This interaction with integrins mediates cell adhesion to fibronectin and influences various downstream cellular events. [, , , ]
The compound Glu-Ile-Leu-Asp-Val, also known as EILDV, is a pentapeptide consisting of five amino acids: glutamic acid (Glu), isoleucine (Ile), leucine (Leu), aspartic acid (Asp), and valine (Val). This peptide has garnered attention in biochemical research due to its potential applications in cancer treatment, particularly in inhibiting tumor metastasis. EILDV is derived from fibronectin, a glycoprotein that plays a critical role in cell adhesion and migration processes.
EILDV can be synthesized through various methods, including solid-phase peptide synthesis and solution-phase synthesis. Its presence in biological systems is primarily associated with fibronectin, which is involved in cellular interactions and signaling pathways.
EILDV falls under the classification of bioactive peptides, which are short chains of amino acids that exhibit various biological activities. These peptides are often studied for their therapeutic potentials and mechanisms of action within biological systems.
The synthesis of EILDV can be achieved using solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain attached to a solid support. This method is advantageous for producing peptides with high purity and yield.
The molecular structure of EILDV consists of a linear chain of five amino acids. Each amino acid contributes specific functional groups that influence the peptide's properties and interactions.
EILDV participates in various biochemical reactions, primarily involving interactions with cell surface receptors and extracellular matrix components. Its ability to inhibit cell adhesion and migration makes it a subject of interest in cancer research.
Research indicates that EILDV can inhibit the adhesion of melanoma cells to fibronectin, suggesting its potential role as an antimetastatic agent. The effectiveness of EILDV can be influenced by modifications such as substituting D-amino acids for L-amino acids, which can enhance stability while maintaining activity.
EILDV's mechanism involves binding to specific receptors on cancer cells, disrupting their ability to adhere to fibronectin and migrate. This action is crucial in preventing metastasis, a significant challenge in cancer treatment.
Studies have shown that subpeptides derived from EILDV retain some inhibitory activities on cell adhesion and migration, indicating that certain sequences within the peptide are critical for its biological function.
EILDV exhibits properties characteristic of peptides, including susceptibility to hydrolysis by proteolytic enzymes. Its interactions with other biomolecules are influenced by its charge distribution and hydrophobic/hydrophilic balance due to the presence of various amino acids.
EILDV has potential applications in:
The pentapeptide Glu-Ile-Leu-Asp-Val (EILDV) represents a fibronectin-derived sequence with significant antimetastatic properties. Its biological activity stems primarily from its ability to interfere with tumor cell interactions with the extracellular matrix (ECM), specifically through molecular mimicry of key adhesion motifs within fibronectin. Research demonstrates that EILDV and its derivatives exert potent inhibitory effects on critical metastatic processes—tumor cell adhesion and migration—largely mediated through integrin binding pathways [1] [2].
EILDV functions as a competitive inhibitor of tumor cell adhesion by mimicking the natural cell-binding sequences within fibronectin, a major glycoprotein component of the ECM. Fibronectin contains specific motifs, including Arg-Gly-Asp (RGD), Leu-Asp-Val (LDV), and Arg-Glu-Asp-Val (REDV), which serve as recognition sites for integrin receptors on cell surfaces [2]. EILDV corresponds to a segment within the type III connecting segment (IIICS) domain of fibronectin.
Studies using B16-BL6 melanoma cells revealed that EILDV and its subpeptide analog Ile-Leu-Asp-Val (ILDV) potently inhibit tumor cell adhesion to fibronectin-coated surfaces. The inhibition occurs through the peptide's binding to specific integrins, notably α4β1 (VLA-4), on the tumor cell surface. This binding competitively blocks the natural ligand (fibronectin or vascular cell adhesion molecule-1, VCAM-1) from engaging the integrin receptor [1] [3]. Consequently, the tumor cell fails to form stable adhesions necessary for anchoring within the vasculature or at distant tissue sites, a critical step in the metastatic cascade.
The stereochemistry of amino acids within EILDV significantly impacts its anti-adhesive efficacy. Substitution of L-Glu (E1) or L-Ile (I2) with their respective D-amino acids maintained inhibitory activity comparable to the native L-EILDV peptide. However, replacing L-Leu (L3), L-Asp (D4), or L-Val (V5) with D-isomers substantially reduced the ability to inhibit B16-BL6 cell adhesion to fibronectin. This highlights the critical structural dependence of residues 3-5 for integrin recognition and binding [1].
Table 1: Impact of D-Amino Acid Substitution in EILDV on Inhibition of B16-BL6 Melanoma Cell Adhesion to Fibronectin
EILDV Derivative | Amino Acid Substitution | Relative Inhibition of Cell Adhesion (%) |
---|---|---|
Native EILDV | None | 100% (Reference) |
EILDV (D-Glu) | D-Glu at position 1 | ~95-100% |
EILDV (D-Ile) | D-Ile at position 2 | ~95-100% |
EILDV (D-Leu) | D-Leu at position 3 | <50% |
EILDV (D-Asp) | D-Asp at position 4 | <50% |
EILDV (D-Val) | D-Val at position 5 | <50% |
Beyond adhesion, tumor cell migration is essential for invasion and metastasis. EILDV and specific subpeptides demonstrate a pronounced ability to suppress the migration of B16-BL6 melanoma cells. This activity is mechanistically distinct from adhesion inhibition in its sequence requirements. Both EILDV and the smaller tripeptide LDV effectively inhibited melanoma cell migration, whereas the tripeptide ILD was inactive [1]. This indicates that the Asp-Val (DV) sequence, particularly within the LDV motif, is critical for disrupting migratory signals.
The inhibition of migration is mediated through interference with integrin-mediated signaling pathways. Binding of EILDV or LDV to integrins like α4β1 disrupts outside-in signaling cascades normally triggered by ligand engagement. These cascades often involve focal adhesion kinase (FAK) activation, phosphorylation events, cytoskeletal reorganization (actin polymerization), and formation of structures like lamellipodia necessary for cell movement. By acting as a decoy ligand, EILDV prevents the conformational changes in the integrin receptor and the subsequent clustering that initiates pro-migratory signaling. Consequently, the cell's motility machinery remains inactive [1] [2] .
The role of D-amino acid substitutions on migration inhibition paralleled their effects on adhesion but with some nuances. Substitutions at positions 1 (Glu) and 2 (Ile) retained significant activity, while substitutions at Leu, Asp, or Val reduced the peptide's ability to block migration. However, in vivo antimetastatic assays revealed a crucial point: all synthetic EILDV-related peptides containing D-amino acids inhibited experimental lung metastasis by B16-BL6 cells to an extent similar to native EILDV. This suggests that while D-substitutions may reduce intrinsic in vitro activity, they enhance in vivo stability sufficiently to maintain overall efficacy. This highlights the importance of balancing biological activity and stability for therapeutic potential [1].
Table 2: Inhibition of B16-BL6 Melanoma Cell Migration by EILDV and Subpeptides
Peptide | Sequence | Inhibition of Cell Migration | Proposed Critical Motif for Migration |
---|---|---|---|
EILDV | Glu-Ile-Leu-Asp-Val | Potent inhibition | LDV |
ILDV | Ile-Leu-Asp-Val | Potent inhibition | LDV |
LDV | Leu-Asp-Val | Potent inhibition | LDV |
EILD | Glu-Ile-Leu-Asp | Slight inhibition | Not LDV |
ILD | Ile-Leu-Asp | No inhibition | Not LDV |
Systematic analysis of EILDV subpeptides identified the minimal core sequences essential for its distinct biological activities:
Cell Adhesion Inhibition: The tetrapeptide Ile-Leu-Asp-Val (ILDV) was identified as the minimal sequence capable of effectively inhibiting B16-BL6 cell adhesion to fibronectin. Shorter peptides, including Glu-Ile-Leu-Asp (EILD) and Ile-Leu-Asp (ILD), showed only slight inhibitory activity. The tripeptide Leu-Asp-Val (LDV) was completely inactive in adhesion assays [1]. This demonstrates that Ile at the N-terminus of the core motif is critical for anti-adhesive activity, likely contributing essential hydrophobic interactions for integrin α4β1 binding specificity.
Cell Migration Inhibition: In contrast to adhesion, the minimal sequence requirement for inhibiting B16-BL6 cell migration is the tripeptide LDV. Both ILDV and LDV inhibited cell migration as potently as the parent EILDV peptide. However, ILD showed no inhibitory activity on migration [1]. This underscores that the Asp-Val (DV) dipeptide within LDV is indispensable for disrupting pro-migratory signaling, while the Ile residue, crucial for adhesion blockade, is dispensable for migration inhibition.
The differential requirements highlight that adhesion and migration, while interconnected processes, are governed by distinct molecular interactions involving the integrin receptor and the peptide ligand. The ILDV motif appears optimal for high-affinity binding to integrins like α4β1, effectively competing with fibronectin for receptor occupancy and thus blocking adhesion. The LDV motif, while sufficient for interfering with conformational changes or clustering events linked to motility signals triggered by the integrin, may not support the full binding affinity needed for robust adhesion blockade [1] [2].
This structure-activity relationship (SAR) knowledge is vital for designing optimized peptide-based therapeutics. While EILDV possesses the most potent overall in vitro activity, its subpeptides ILDV and LDV offer smaller, potentially more stable and synthetically accessible scaffolds. Incorporating D-amino acids, particularly at positions less critical for the desired bioactivity (like position 1 or 2 in EILDV), can further enhance metabolic stability in vivo without significant loss of efficacy, as demonstrated by the antimetastatic effects of D-Glu or D-Ile substituted EILDV analogs [1]. Dendrimer presentation of sequences like EILDV has also been explored to increase affinity towards α4β1 integrin compared to linear peptides [2].
Table 3: Minimal Core Sequences of EILDV and Their Primary Biological Activities
Core Sequence | Size | Inhibition of Cell Adhesion | Inhibition of Cell Migration | Key Structural Features for Activity |
---|---|---|---|---|
EILDV | Penta | ++++ | ++++ | Full native sequence |
ILDV | Tetra | ++++ | ++++ | N-terminal Ile critical for adhesion |
LDV | Tri | - | ++++ | Asp-Val critical for migration signal |
EILD | Tetra | + | + | Lacks Val, minimal activity |
ILD | Tri | + | - | Lacks Val, inactive for migration |
(++++: Potent inhibition; +: Slight inhibition; -: No significant inhibition)
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7